

# Physical and chemical properties of 2-Amino-8-aza-7-deaza-7-iodoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-Amino-8-aza-7-deaza-7iodoguanosine

Cat. No.:

B15584729

Get Quote

# An In-depth Technical Guide to 2-Amino-8-aza-7-deaza-7-iodoguanosine

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-Amino-8-aza-7-deaza-7-iodoguanosine**, a notable purine nucleoside analog. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Introduction

**2-Amino-8-aza-7-deaza-7-iodoguanosine** belongs to the pyrazolo[3,4-d]pyrimidine class of nucleosides, which are structural analogs of natural purines. The strategic placement of a nitrogen atom at the 8th position and an iodine atom at the 7th position of the guanosine core significantly alters its electronic and steric properties. These modifications can lead to unique biological activities, making it a compound of interest for therapeutic applications, particularly in oncology and virology. The pyrazolo[3,4-d]pyrimidine scaffold is a known isostere of purine and has been a foundation for the development of various kinase inhibitors and other bioactive molecules.

# **Physicochemical Properties**



While specific experimental data for **2-Amino-8-aza-7-deaza-7-iodoguanosine** is not extensively available in the public domain, the properties can be inferred from closely related compounds. The table below summarizes the expected and known properties of this compound and its structural analogs.

| Property                 | Data                                                                                  | Reference<br>Compound                              | Citation |
|--------------------------|---------------------------------------------------------------------------------------|----------------------------------------------------|----------|
| Molecular Formula        | C10H11IN6O4                                                                           | -                                                  |          |
| Molecular Weight         | 422.14 g/mol                                                                          | -                                                  |          |
| Appearance               | Expected to be a white to off-white solid                                             | General observation for similar nucleosides        |          |
| Solubility               | Expected to be soluble in DMSO and DMF, with limited solubility in water and ethanol. | General observation for similar nucleosides        | -<br>-   |
| UV Absorption<br>(λ_max) | Expected in the range of 260-280 nm                                                   | 3-iodo-1H-<br>pyrazolo[3,4-<br>d]pyrimidin-4-amine | [1][2]   |
| Mass Spectrometry        | ESI-MS m/z: 423.0<br>[M+H]+ (Calculated)                                              | -                                                  |          |

Note: The data presented above are estimations based on the properties of structurally similar compounds and theoretical calculations. Experimental validation is required for precise characterization.

# **Chemical Synthesis**

The synthesis of **2-Amino-8-aza-7-deaza-7-iodoguanosine** would likely follow a multi-step process involving the synthesis of the 2-amino-7-iodo-pyrazolo[3,4-d]pyrimidin-4-one base followed by glycosylation.

A common route to synthesize the core heterocyclic base involves the iodination of a precursor.



- Starting Material: 2-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (8-aza-guanine).
- Iodination: The 8-aza-guanine is dissolved in a suitable solvent such as N,Ndimethylformamide (DMF).
- N-lodosuccinimide (NIS) is added to the solution in stoichiometric amounts.
- The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 2-amino-7-iodo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

The coupling of the iodinated base with a protected ribose derivative is a critical step.

- Preparation of the Base: The synthesized 2-amino-7-iodo-pyrazolo[3,4-d]pyrimidin-4-one is silylated to enhance its solubility and reactivity. This is typically achieved by refluxing with hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate.
- Glycosylation Reaction: The silylated base is then reacted with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), in an anhydrous solvent like acetonitrile.
- The reaction is carried out under an inert atmosphere (e.g., argon) and monitored by TLC.
- Deprotection: After completion of the glycosylation, the protecting groups (benzoyl) are removed by treatment with a solution of ammonia in methanol.
- Purification: The final product, **2-Amino-8-aza-7-deaza-7-iodoguanosine**, is purified by column chromatography or preparative HPLC.



Click to download full resolution via product page

**Caption:** Synthetic workflow for **2-Amino-8-aza-7-deaza-7-iodoguanosine**.



# **Biological Activity and Mechanism of Action**

Halogenated 8-aza-7-deazapurine nucleosides have shown promise as anticancer and antiviral agents. While the specific biological targets of **2-Amino-8-aza-7-deaza-7-iodoguanosine** are not fully elucidated, related dihalogenated 7-deaza-dG derivatives have been identified as inhibitors of the MutT homolog 1 (MTH1) enzyme.[3][4] MTH1 is responsible for hydrolyzing oxidized nucleotides, such as 8-oxo-dGTP, thereby preventing their incorporation into DNA and subsequent mutations.

Inhibition of MTH1 by a nucleoside analog would lead to an accumulation of oxidized nucleotides in the cellular pool. In cancer cells, which typically have a higher level of reactive oxygen species (ROS), this accumulation can lead to increased DNA damage and ultimately, apoptosis.





Click to download full resolution via product page

Caption: Proposed MTH1 inhibition pathway in cancer cells.

# **Spectral Data Analysis**



The structural elucidation of **2-Amino-8-aza-7-deaza-7-iodoguanosine** would rely on a combination of NMR spectroscopy and mass spectrometry.

- 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ribose moiety protons (anomeric proton H-1' typically between 5.8-6.5 ppm) and the exocyclic amino group protons. The absence of a proton signal for the H-7 position would confirm the iodo-substitution.
- 13C NMR: The carbon NMR would provide signals for each carbon atom in the molecule, with the iodinated C-7 appearing at a characteristic upfield shift compared to its non-halogenated counterpart.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement of the molecular ion.

The spectral data for a related compound, 7,8-di-lodo-7-deaza-2'-deoxy-guanosine triphosphate, shows characteristic shifts that can be used for comparative analysis.[4]

### **Conclusion and Future Directions**

**2-Amino-8-aza-7-deaza-7-iodoguanosine** is a promising nucleoside analog with potential therapeutic applications. Its synthesis is achievable through established chemical routes, and its biological activity is likely mediated through the inhibition of key cellular enzymes such as MTH1. Further research is warranted to fully characterize its physicochemical properties, elucidate its precise mechanism of action, and evaluate its efficacy and safety in preclinical models. The development of more potent and selective analogs based on this scaffold could lead to novel therapeutic agents for cancer and other diseases.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. 3-iodo-4-aMino-1H-pyrazolo[3,4-d]pyriMidine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of MTH1-Binding Nucleotide Analogs Based on 7,8-Dihalogenated 7-DeazadG Derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Amino-8-aza-7-deaza-7-iodoguanosine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584729#physical-and-chemical-properties-of-2-amino-8-aza-7-iodoguanosine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com